Azetidine-2-carboxylic Acid Hydrochloride: A Strategic Building Block in Modern Chemistry
Azetidine-2-carboxylic Acid Hydrochloride: A Strategic Building Block in Modern Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine-2-carboxylic acid, a constrained, non-proteinogenic amino acid, serves as a powerful proline analogue in chemical biology and medicinal chemistry. Its unique four-membered ring structure imparts significant conformational rigidity, a property that is highly sought after in the design of peptides, peptidomimetics, and other complex molecular architectures. The hydrochloride salt form enhances stability, handling, and solubility, making it a more versatile reagent for a wide range of synthetic applications. This guide provides a comprehensive overview of the chemical properties, reactivity, and biological significance of Azetidine-2-carboxylic acid hydrochloride, grounded in established scientific principles and experimental insights.
Part 1: Core Chemical and Physical Characteristics
A fundamental understanding of the physicochemical properties of a reagent is the bedrock of its effective and safe utilization in research and development.
Physicochemical Data
The essential properties of Azetidine-2-carboxylic acid hydrochloride are summarized below. It is important to note that while the hydrochloride salt is commonly used for its improved handling, much of the publicly available physical data, such as melting point, corresponds to the free acid. The hydrochloride form is noted to improve stability and solubility characteristics.[1]
| Property | Value | Source(s) |
| Chemical Formula | C₄H₈ClNO₂ | N/A |
| Molecular Weight | 137.56 g/mol | N/A |
| Appearance | White to beige or pale yellow crystalline powder.[1][] | [1][] |
| Melting Point | ~206-217 °C (decomposes) (for free acid) | [][3][4][5] |
| Solubility | Soluble in water (approx. 5 g/100 mL).[3][6] | [3][6] |
| Storage | Store at 2-8°C, protected from moisture. The compound can be hygroscopic.[1][3] | [1][3] |
Expertise & Experience: The hygroscopic nature of the hydrochloride salt cannot be overstated. When preparing solutions for quantitative analysis or synthesis, it is crucial to use freshly opened material or compound that has been properly stored in a desiccator. Failure to do so can lead to inaccurate concentration calculations and irreproducible results. The decomposition observed at the melting point indicates that high-temperature reactions or purification methods like distillation should be avoided.
Spectroscopic Profile
While specific spectra are dependent on the solvent and instrumentation, the expected spectroscopic characteristics provide a reliable fingerprint for identity and purity confirmation.
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¹H NMR: The proton NMR spectrum will show characteristic multiplets for the diastereotopic protons of the strained four-membered ring. The α-proton (adjacent to the carboxyl group) will typically appear as a triplet or doublet of doublets. The N-H proton of the hydrochloride salt will be observable, and its chemical shift may be concentration-dependent.
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¹³C NMR: The carbon spectrum will display four signals: one for the carbonyl carbon (~170-180 ppm), one for the α-carbon, and two for the other ring carbons. The strained nature of the azetidine ring influences these chemical shifts compared to less strained systems.
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Infrared (IR) Spectroscopy: Key vibrational bands will include a broad O-H stretch from the carboxylic acid, a strong C=O stretch (~1700-1750 cm⁻¹), and N-H stretching bands from the secondary ammonium salt.
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the primary ion observed will correspond to the protonated free acid [M+H]⁺ at m/z 102.1.
Part 2: Chemical Reactivity and Synthetic Strategy
The utility of Azetidine-2-carboxylic acid hydrochloride as a building block stems from the orthogonal reactivity of its secondary amine and carboxylic acid functional groups.
Reactions Involving the Carboxylic Acid
The carboxylic acid is a versatile handle for elongation and conjugation, most commonly through amide bond formation.
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Amide Coupling: This is the most prevalent reaction, enabling the incorporation of the azetidine motif into peptide sequences. Standard coupling reagents such as HATU, HBTU, or EDC, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly effective. The base is critical not only to facilitate the reaction but also to neutralize the hydrochloride salt, unmasking the free amine for subsequent reactions if desired.
Experimental Workflow: Peptide Coupling
Caption: Generalized workflow for amide bond formation.
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Esterification: The carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) under acidic conditions (e.g., SOCl₂ in methanol) or using alkyl halides with a base. This is often done to protect the carboxyl group while performing reactions on the nitrogen.
Reactions Involving the Secondary Amine
Once the hydrochloride is neutralized, the secondary amine is available for a host of classic transformations.
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N-Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base yields the corresponding N-substituted amides or sulfonamides.
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N-Alkylation: Introduction of alkyl groups can be achieved via reductive amination with aldehydes or ketones or through direct alkylation with alkyl halides.
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Boc Protection: The nitrogen is commonly protected with a tert-butyloxycarbonyl (Boc) group using Boc-anhydride (Boc₂O) to allow for selective reaction at the carboxylic acid.
Part 3: Biological Role and Applications in Drug Discovery
The structural analogy to L-proline is the foundation of Azetidine-2-carboxylic acid's biological activity and its utility in drug design.[][7]
Mechanism of Action: A Proline Mimic
As a proline analogue, Azetidine-2-carboxylic acid can be recognized by the cellular machinery responsible for protein synthesis.[4][7]
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Protein Misincorporation: It can be erroneously charged onto the proline-specific tRNA and incorporated into nascent polypeptide chains in place of proline.[8][9][10]
-
Disruption of Protein Structure: The smaller, more strained four-membered ring imposes a different conformational constraint on the peptide backbone than proline's five-membered ring. This can lead to improper protein folding, aggregation, and loss of biological function.[9][10]
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Toxicity: This misincorporation is the basis for its observed toxicity and teratogenicity in various species, as it leads to the production of abnormal proteins.[4][7][8][9][11] It is known to be an inhibitor of collagen synthesis and angiogenesis.
Logical Relationship: Proline vs. Azetidine-2-carboxylic Acid
Caption: The competitive pathways of proline and its analogue in protein synthesis.
Applications in Research and Development
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Chemical Biology Tool: It is used in laboratory settings to induce protein misfolding and study cellular stress responses, such as the unfolded protein response (UPR).[10]
-
Conformational Constraint in Peptidomimetics: In drug design, incorporating the azetidine ring can lock a peptide or small molecule into a specific, biologically active conformation, potentially increasing potency and selectivity while improving metabolic stability.
-
Scaffold for Novel Inhibitors: The rigid azetidine core serves as a valuable scaffold for building libraries of compounds to screen for novel enzyme inhibitors or receptor antagonists.
Part 4: Key Experimental Protocols
The following protocols provide a self-validating framework for common laboratory procedures.
Protocol: Preparation of a 100 mM Aqueous Stock Solution
Objective: To create a standardized, accurate stock solution for use in biological assays or as a starting material for synthesis.
Materials:
-
Azetidine-2-carboxylic acid hydrochloride (MW: 137.56 g/mol )
-
High-purity deionized water
-
Calibrated analytical balance
-
10.00 mL Class A volumetric flask
-
Weighing paper/boat
Methodology:
-
Calculation: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 0.100 mol/L × 0.010 L × 137.56 g/mol = 0.1376 g (137.6 mg)
-
Weighing: Accurately weigh 137.6 mg of Azetidine-2-carboxylic acid hydrochloride and record the exact mass.
-
Dissolution: Carefully transfer the weighed solid into the 10.00 mL volumetric flask. Add approximately 7 mL of deionized water.
-
Mixing: Cap the flask and swirl gently. If necessary, sonicate for 1-2 minutes to ensure all solid has completely dissolved.
-
Final Volume: Allow the solution to return to room temperature. Carefully add deionized water dropwise until the bottom of the meniscus is precisely on the calibration mark.
-
Homogenization: Cap the flask securely and invert it 15-20 times to ensure a homogeneous solution.
-
Storage: Transfer the solution to a labeled, sealed container and store at 2-8°C. For long-term storage, filter-sterilize and store in aliquots at -20°C.
Trustworthiness: This protocol relies on calibrated equipment (balance, volumetric flask) and a precise methodology to ensure the final concentration is accurate and reproducible, which is critical for downstream applications.
Protocol: Boc-Protection of the Azetidine Nitrogen
Objective: To selectively protect the secondary amine, allowing for subsequent manipulation of the carboxylic acid group.
Materials:
-
Azetidine-2-carboxylic acid hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.5 eq)
-
Dioxane and Water (e.g., 1:1 mixture)
-
Round-bottom flask with stir bar
-
Standard workup glassware (separatory funnel, etc.)
-
Ethyl acetate, 1M HCl solution
Methodology:
-
Setup: In a round-bottom flask, dissolve Azetidine-2-carboxylic acid hydrochloride (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of dioxane and water. Stir until all solids dissolve.
-
Causality: NaHCO₃ acts as a base to both neutralize the hydrochloride salt and create the slightly alkaline conditions required for the protection reaction. The dioxane/water mixture ensures all reactants are soluble.
-
-
Reagent Addition: Add a solution of Boc₂O (1.1 eq) in a small amount of dioxane dropwise to the stirring reaction mixture at room temperature.
-
Reaction: Allow the mixture to stir at room temperature overnight. Monitor the reaction progress by TLC or LC-MS, observing the disappearance of the starting material.
-
Workup - Quench & Acidify: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl. A white precipitate of the Boc-protected product should form.
-
Causality: Acidification protonates the carboxylate, rendering the product neutral and causing it to precipitate from the aqueous solution.
-
-
Extraction: Extract the acidified aqueous layer three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-Azetidine-2-carboxylic acid, which can be purified further if necessary (e.g., by crystallization or chromatography).
References
Sources
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- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. 2-Azetidinecarboxylic acid, (S)- | C4H7NO2 | CID 16486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
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